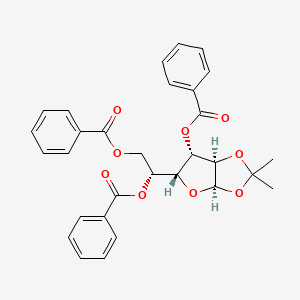

1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose

Descripción general

Descripción

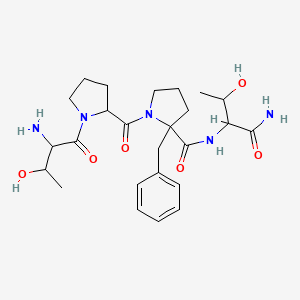

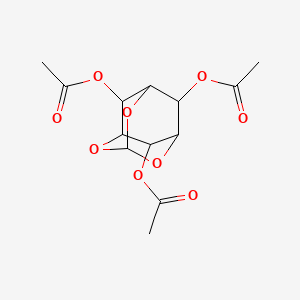

1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose: is a synthetic derivative of glucose, characterized by the presence of isopropylidene and benzoyl protective groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose typically involves the protection of the hydroxyl groups of glucose. The process generally includes:

Formation of the Isopropylidene Group: This step involves the reaction of glucose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene group at the 1,2-positions.

Benzoylation: The hydroxyl groups at the 3, 5, and 6 positions are then protected by benzoylation. This is achieved by reacting the intermediate with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose undergoes various chemical reactions, including:

Hydrolysis: The isopropylidene and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucose molecule.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents used.

Substitution: The benzoyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Hydrolysis: Glucose and benzoic acid.

Oxidation: Gluconic acid or glucuronic acid.

Substitution: Various substituted glucose derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: Serves as a model compound for studying carbohydrate-protein interactions.

Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.

Industry: Employed in the production of fine chemicals and as a precursor for other synthetic compounds.

Mecanismo De Acción

The compound exerts its effects primarily through its reactive functional groups. The isopropylidene and benzoyl groups protect the hydroxyl groups of glucose, allowing selective reactions at specific sites. This selective reactivity is crucial in synthetic chemistry for constructing complex molecules.

Comparación Con Compuestos Similares

Similar Compounds

1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another protected glucose derivative with two isopropylidene groups.

1,2,3,4,6-Penta-O-benzoyl-beta-D-glucopyranose: A fully benzoylated glucose derivative.

Uniqueness

1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose is unique due to its specific pattern of protection, which allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides, where precise control over the reactivity of hydroxyl groups is essential.

Propiedades

IUPAC Name |

[(2R)-2-[(3aR,5R,6S,6aR)-6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-benzoyloxyethyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O9/c1-30(2)38-25-24(36-28(33)21-16-10-5-11-17-21)23(37-29(25)39-30)22(35-27(32)20-14-8-4-9-15-20)18-34-26(31)19-12-6-3-7-13-19/h3-17,22-25,29H,18H2,1-2H3/t22-,23-,24+,25-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAALWXODPZBQSC-VYZOEPQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031623 | |

| Record name | 3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-alfa-D-glucofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-03-3 | |

| Record name | 3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-alfa-D-glucofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid](/img/structure/B8220717.png)

![disodium;(5E)-3-chloro-5-[[5-methyl-3-oxo-2-(3-sulfonatophenyl)-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonate](/img/structure/B8220729.png)

![3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide](/img/structure/B8220746.png)

![Trisodium;3-hydroxy-4-[2-(2-hydroxy-4-sulfonatonaphthalen-1-yl)hydrazinyl]naphthalene-2,7-disulfonate](/img/structure/B8220761.png)

![[(2S,3R,4R,5S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220779.png)

![(2S,3R,4S,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8220808.png)